molecular formula C10H14N2O5 B076644 Thymidine-2-14C CAS No. 13010-45-2

Thymidine-2-14C

Cat. No.: B076644
CAS No.: 13010-45-2
M. Wt: 244.22 g/mol
InChI Key: IQFYYKKMVGJFEH-HVNIONSBSA-N
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Description

Thymidine-2-14C is a radiolabeled form of thymidine, a nucleoside that is a component of deoxyribonucleic acid (DNA). The “2-14C” designation indicates that the carbon atom at the second position of the thymidine molecule is replaced with the radioactive isotope carbon-14. This radiolabeling allows for the tracking and quantification of thymidine in various biological processes, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-2-14C typically involves the incorporation of carbon-14 into the thymidine molecule. This can be achieved through various chemical reactions that introduce the radioactive isotope at the desired position. One common method involves the use of labeled precursors that are incorporated into the thymidine structure through enzymatic or chemical synthesis.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using specialized equipment to handle radioactive materials safely. The process includes the purification of the labeled compound to ensure high specific activity and purity. Quality control measures are essential to verify the incorporation of carbon-14 and to ensure the compound’s stability and usability in research applications.

Chemical Reactions Analysis

Types of Reactions: Thymidine-2-14C undergoes various chemical reactions, including:

    Oxidation: Thymidine can be oxidized to form thymine glycol, a common DNA lesion.

    Reduction: Reduction reactions can convert thymidine to dihydrothymidine.

    Substitution: Thymidine can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Thymine glycol.

    Reduction: Dihydrothymidine.

    Substitution: Various substituted thymidine derivatives.

Scientific Research Applications

Thymidine-2-14C is widely used in scientific research due to its ability to trace and quantify DNA synthesis and cell proliferation. Some key applications include:

    Chemistry: Studying the kinetics and mechanisms of DNA synthesis and repair.

    Biology: Tracking cell division and proliferation in various organisms.

    Medicine: Investigating the efficacy of anti-cancer drugs by monitoring tumor cell proliferation.

    Industry: Quality control in the production of pharmaceuticals and radiolabeled compounds.

Mechanism of Action

Thymidine-2-14C exerts its effects by incorporating into newly synthesized DNA during cell division. The radiolabeled thymidine is taken up by cells and phosphorylated to thymidine triphosphate, which is then incorporated into the DNA strand by DNA polymerase. The presence of carbon-14 allows for the detection and quantification of DNA synthesis through techniques such as liquid scintillation counting and autoradiography.

Comparison with Similar Compounds

    Deoxythymidine: The non-radioactive form of thymidine.

    Thymidine-3H: Thymidine labeled with tritium, another radioactive isotope.

    Bromodeoxyuridine: A thymidine analog used in cell proliferation studies.

Uniqueness: Thymidine-2-14C is unique due to its use of carbon-14, which provides a longer half-life compared to tritium, allowing for extended studies. Its incorporation into DNA makes it a precise marker for tracking DNA synthesis and cell proliferation, offering advantages in sensitivity and accuracy over other labeling methods.

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(214C)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i10+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-HVNIONSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN([14C](=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60926595
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-methyl(2-~14~C)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13010-45-2
Record name Thymidine-2-14C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-methyl(2-~14~C)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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